AZD-1678

Description

Properties

IUPAC Name |

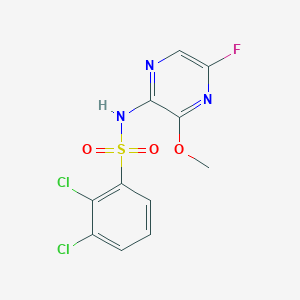

2,3-dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(15-5-8(14)16-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUDJQTTGDPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942137-41-9 | |

| Record name | AZD-1678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942137419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-N-(5-fluoro-3-methoxy-pyrazin-2-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1678 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF5M8SYV7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-1678: A Technical Guide to a Potent CCR4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of AZD-1678, a potent and bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, particularly in the trafficking of T helper type 2 (Th2) cells.[1] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). Due to its involvement in allergic diseases such as asthma and atopic dermatitis, as well as in cancer immunotherapy by modulating regulatory T cell (Treg) migration, CCR4 has emerged as a significant therapeutic target. This document details the mechanism of action, pharmacological data, and experimental protocols related to this compound, offering a comprehensive resource for researchers in the field.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCR4 receptor, blocking the binding of its cognate chemokines, CCL17 and CCL22. This inhibition prevents the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.

CCR4 Signaling Pathway

Upon activation by its ligands, CCR4 initiates intracellular signaling primarily through Gαi and Gαq proteins.

-

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

This signaling ultimately results in the migration of CCR4-expressing cells, such as Th2 lymphocytes, towards a chemokine gradient.

Quantitative Pharmacological Data

This compound was identified through a high-throughput screening of AstraZeneca's compound library.[1] The following tables summarize the reported in vitro potency of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand | Cell System | pIC50 |

| hCCR4 FMAT Cell Binding | CCL22 | hCCR4-expressing cells | 8.6 |

| hCCR4 FLIPR Calcium Mobilization | CCL22 | hCCR4-expressing cells | 7.0 |

| Human Th2 Cell Chemotaxis | CCL17/CCL22 | Human primary Th2 cells | 6.7 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Pharmacokinetics and Development Status

While the initial discovery publication mentions that pharmacokinetic profiles of this compound were assessed and deemed suitable for once-daily oral administration, specific quantitative data from these preclinical studies are not publicly available in the reviewed literature.[1] Similarly, there is no publicly available information regarding the progression of this compound into clinical trials or its current development status.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard methodologies for assessing CCR4 antagonists.

CCR4 Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR4 receptor.

Materials:

-

Membrane preparations from cells stably expressing human CCR4.

-

Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

-

Test compound (this compound).

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and counter.

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Radioligand at a final concentration close to its Kd.

-

Serial dilutions of this compound or vehicle control.

-

CCR4-expressing cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.

Materials:

-

CCR4-expressing cells (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR4 agonist (e.g., recombinant human CCL22).

-

Test compound (this compound).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

-

Cell Plating: Seed CCR4-expressing cells into the microplates and grow to confluence.

-

Dye Loading: Remove the culture medium and add the dye-loading solution. Incubate for 60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells and add assay buffer containing serial dilutions of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading.

-

Agonist Addition: The instrument automatically adds a pre-determined concentration of CCL22 (typically EC80) to each well.

-

Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity and plot against the concentration of this compound to determine the IC50 value.

Th2 Cell Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of primary Th2 cells towards a chemokine gradient.

Materials:

-

Human primary Th2 cells.

-

Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA).

-

CCR4 agonist (e.g., recombinant human CCL17 or CCL22).

-

Test compound (this compound).

-

Transwell inserts (e.g., 5 µm pore size).

-

24-well companion plates.

-

Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).

Protocol:

-

Cell Preparation: Isolate and culture human primary Th2 cells. On the day of the assay, resuspend the cells in chemotaxis buffer.

-

Antagonist Pre-incubation: Incubate the Th2 cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add chemotaxis buffer containing the CCR4 agonist to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration:

-

Remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or by measuring the fluorescence of Calcein-AM-labeled cells.

-

-

Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent, orally bioavailable small molecule antagonist of the CCR4 receptor. The data presented in this guide demonstrate its ability to effectively block CCR4-mediated signaling and cellular functions in vitro. While detailed pharmacokinetic and clinical development data are not publicly available, the provided information on its mechanism of action, in vitro pharmacology, and associated experimental protocols serves as a valuable technical resource for researchers and professionals in the fields of drug discovery and immunology. Further investigation into the in vivo efficacy and safety profile of this compound would be necessary to fully elucidate its therapeutic potential.

References

The Discovery and Preclinical Development of AZD-1678: A CCR4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery and preclinical development of AZD-1678, a potent and bioavailable antagonist of the C-C chemokine receptor 4 (CCR4). The information presented is synthesized from publicly available scientific literature and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a small molecule, aminopyrazine sulfonamide derivative identified by AstraZeneca as a potent antagonist of the CCR4 receptor. The discovery program was initiated to identify therapeutic agents for allergic inflammatory diseases, such as asthma, by targeting the trafficking of Th2 lymphocytes. This compound emerged from a high-throughput screening campaign followed by a rigorous lead optimization process. While demonstrating promising preclinical activity, there is no publicly available evidence to suggest that this compound has advanced into clinical trials. This document provides a comprehensive overview of its discovery, mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen (HTS) of approximately 29,000 compounds from the AstraZeneca Mixed Chemokine Receptor Antagonist Compound library.[1] This screening effort identified N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (compound 1 ) as a promising hit with a pIC50 of 7.2 in a human CCR4 (hCCR4) cell binding assay.[1][2] Compound 1 exhibited a favorable lead-like profile, providing a solid foundation for a lead optimization program.[1][2]

The subsequent lead optimization phase focused on improving potency and pharmacokinetic properties, particularly addressing high plasma protein binding.[2] This involved systematic exploration of the pyrazine ring's 3- and 5-positions.[2] These efforts culminated in the identification of this compound (compound 49 in the discovery publication), which demonstrated a significantly improved profile over the initial hit.[2]

Drug Discovery Workflow

The logical progression from initial screening to the identification of candidate compounds is illustrated in the following workflow diagram.

Mechanism of Action and Signaling Pathway

This compound functions as a CCR4 receptor antagonist. The CCR4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes.[1] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The binding of these chemokines to CCR4 initiates a signaling cascade that leads to cell activation and chemotaxis, which is the directed migration of cells.[1] In the context of allergic inflammation, this process is responsible for the recruitment of Th2 cells to sites of inflammation, such as the lungs in asthma.[1] By blocking the binding of CCL17 and CCL22 to CCR4, this compound inhibits this signaling pathway, thereby preventing the migration of Th2 cells and mitigating the inflammatory response.[3]

CCR4 Signaling Pathway

The following diagram illustrates the CCR4 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The lead optimization program yielded this compound (compound 49 ) with a potent inhibitory activity against the hCCR4 receptor, demonstrating a pIC50 of 8.6.[4] The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its precursors.

In Vitro Potency and Physicochemical Properties

| Compound | hCCR4 Binding pIC50[2] | Calculated LogP[2] | Human Plasma Protein Binding (%)[2] |

| 1 (Hit) | 7.2 | 3.5 | >99.9 |

| 17 | 8.3 | 3.5 | >99.9 |

| 49 (this compound) | 8.6 | 2.5 | 98.8 |

Pharmacokinetic Profile in Rats

| Compound | Clearance (mL/min/kg)[2] | Volume of Distribution (L/kg)[2] | Half-life (h)[2] | Oral Bioavailability (%)[2] |

| 49 (this compound) | 10 | 1.8 | 2.0 | 48 |

Experimental Protocols

hCCR4 FMAT Cell Binding Assay

The primary assay used for high-throughput screening and determination of inhibitory potency was a fluorescent microvolume assay technology (FMAT) cell binding assay.[1]

-

Cell Line: A stable cell line expressing the human CCR4 receptor was used.

-

Labeled Ligand: A fluorescently labeled CCL22 chemokine was used as the ligand.

-

Principle: The assay measures the binding of the labeled CCL22 to the CCR4 receptors on the surface of the cells. In the presence of a competing antagonist like this compound, the binding of the fluorescent ligand is inhibited, leading to a decrease in the fluorescence signal.

-

Procedure:

-

Cells expressing hCCR4 were incubated with varying concentrations of the test compound.

-

Fluorescently labeled CCL22 was added to the mixture.

-

After an incubation period to allow for binding equilibrium, the fluorescence intensity was measured using an FMAT plate reader.

-

The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) was determined from the dose-response curve. The pIC50 is the negative logarithm of the IC50 value.

-

In Vivo Ovalbumin-Sensitized Rat Model of Allergic Inflammation

The anti-inflammatory effects of the lead compounds were evaluated in an in vivo model of allergic lung inflammation.[5]

-

Animal Model: Brown-Norway rats were sensitized to the allergen ovalbumin.[5]

-

Dosing: Sensitized rats were orally administered the test compound (e.g., AZD-2098, a close analog of this compound) or vehicle.[5] Dosing was performed 1 hour prior to antigen challenge and every 12 hours thereafter.[5]

-

Antigen Challenge: The sensitized rats were challenged with an aerosol of ovalbumin to induce an allergic inflammatory response in the lungs.

-

Endpoint Analysis: 96 hours post-challenge, the animals were euthanized, and lung tissue was collected for histopathological examination.[5] The efficacy of the compound was determined by the dose-dependent reduction in inflammatory markers, such as alveolitis and leukocyte trafficking.[5]

Development Status

This compound was identified as a preclinical candidate by AstraZeneca.[1] However, there is no publicly available information from clinical trial registries or subsequent publications to indicate that it has been advanced into human clinical trials. The related compound, AZD-2098, was licensed to Cancer Research UK in 2013 for the potential treatment of kidney cancer, but no further development has been reported.[1] This suggests that the clinical development of this series of CCR4 antagonists may have been discontinued.

References

- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AZD-1678: A Potent and Selective CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-1678 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a CCR4 antagonist. Detailed experimental protocols for key biological assays and a summary of the relevant signaling pathways are presented to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name 2,3-dichloro-N-(5-fluoro-3-methoxy-2-pyrazinyl)benzenesulfonamide, is a key compound in the study of CCR4-mediated signaling.[1] Its development originated from a high-throughput screening hit, N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide, which was identified from the AstraZeneca compound library.

Chemical Structure:

Image Source: MedChemExpress

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-dichloro-N-(5-fluoro-3-methoxy-2-pyrazinyl)benzenesulfonamide | [1] |

| Molecular Formula | C₁₁H₈Cl₂FN₃O₃S | [1] |

| Molecular Weight | 352.17 g/mol | [1] |

| CAS Number | 942137-41-9 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | >98% | [1] |

| Solubility | DMSO: 100 mg/mL (283.95 mM) | [1] |

| SMILES | O=S(C1=CC=CC(Cl)=C1Cl)(NC2=NC=C(F)N=C2OC)=O | [1] |

| pIC₅₀ | 8.6 | [1] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of substituted benzenesulfonamide analogues involves the reaction of a substituted aniline with a benzenesulfonyl chloride derivative, followed by further modifications. For instance, the synthesis of similar compounds has been described involving a Sandmeyer reaction to form a benzenesulfonyl chloride, which is then reacted with an appropriate amine.

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective antagonist of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs).[2] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2] The binding of these ligands to CCR4 initiates downstream signaling cascades that are crucial for the migration of these immune cells to sites of inflammation and tumors.[3][4]

By blocking the binding of CCL17 and CCL22 to CCR4, this compound inhibits the signaling pathways that lead to chemotaxis. This has significant implications for the treatment of various diseases where the infiltration of Th2 and Treg cells plays a pathological role, such as in allergic inflammatory diseases and cancer.[2][3]

The signaling pathway initiated by CCR4 activation is multifaceted. The G protein-dependent pathway, typically involving Gαi, leads to the inhibition of adenylyl cyclase and activation of downstream effectors like the PI3K/Akt pathway, culminating in chemotaxis.[2] Additionally, a β-arrestin-dependent pathway can be initiated, leading to receptor internalization and desensitization, as well as scaffolding of other signaling molecules.[2]

Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize CCR4 antagonists like this compound.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for its target receptor.[2]

Objective: To determine the binding affinity (Ki) of this compound for the CCR4 receptor.

Materials:

-

Membrane preparations from CCR4-expressing cells.

-

Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22).

-

Unlabeled CCR4 ligand for determining non-specific binding.

-

This compound.

-

Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filter mats.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the CCR4-expressing cell membranes, radiolabeled ligand, and varying concentrations of this compound in the binding buffer. Include control wells with no antagonist (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value, which can then be used to calculate the Ki.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following GPCR activation.[1][5][6]

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit ligand-induced calcium flux.

Materials:

-

CCR4-expressing cells (e.g., HEK293 cells stably expressing CCR4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CCR4 ligand (e.g., CCL22).

-

This compound.

-

Assay buffer.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the CCR4-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Ligand Stimulation and Measurement: Place the plate in the fluorescence plate reader. Inject the CCR4 ligand (e.g., CCL22) into the wells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the calcium response in the presence of the antagonist to the response with the ligand alone.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[7][8][9]

Objective: To evaluate the efficacy of this compound in blocking the chemotaxis of CCR4-expressing cells.

Materials:

-

CCR4-expressing cells (e.g., primary Th2 cells or a CCR4+ cell line).

-

Transwell inserts (with appropriate pore size, e.g., 5 µm).

-

24-well companion plates.

-

Chemoattractant (e.g., CCL22).

-

This compound.

-

Assay buffer (e.g., RPMI 1640 with 1% BSA).

-

Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM).

Procedure:

-

Assay Setup: Place the assay buffer containing the chemoattractant in the lower wells of the 24-well plate.

-

Cell Preparation: Resuspend the CCR4-expressing cells in the assay buffer. Pre-incubate the cells with varying concentrations of this compound.

-

Cell Addition: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for several hours at 37°C to allow for cell migration.

-

Quantification of Migration: Count the number of cells that have migrated to the lower chamber. This can be done by directly counting the cells or by lysing the cells and measuring the fluorescence of a pre-loaded dye.

-

Data Analysis: Determine the percentage of inhibition of chemotaxis by comparing the number of migrated cells in the presence of this compound to the number of migrated cells in the control (chemoattractant alone).

Caption: A typical workflow for the discovery of GPCR antagonists.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR4 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical investigation. The experimental protocols and pathway information provided in this guide are intended to facilitate the ongoing research and development of CCR4-targeted therapies.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. cusabio.com [cusabio.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. timothyspringer.org [timothyspringer.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

AZD-1678 Target Validation in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1678 is a potent and bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] This document provides a technical overview of the target validation for this compound in the context of allergic inflammation, focusing on its mechanism of action, preclinical data, and the key experimental protocols used for its characterization. Allergic inflammation is a key driver of diseases such as asthma and allergic rhinitis, and is characterized by a T-helper 2 (Th2) cell-dominant immune response.

The Role of CCR4 in Allergic Inflammation

CCR4 is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes.[3][4] Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The interaction between these chemokines and CCR4 is crucial for the recruitment of Th2 cells to sites of allergic inflammation, such as the airways in asthma.[5][6] Elevated levels of CCL17 and CCL22 have been observed in the lungs of individuals with asthma following allergen exposure, highlighting the importance of the CCR4 signaling axis in the pathogenesis of allergic diseases.[1] By blocking this interaction, CCR4 antagonists like this compound can potentially inhibit the infiltration of Th2 cells and the subsequent inflammatory cascade.

Quantitative Data: Potency of this compound

The potency of this compound as a CCR4 antagonist has been determined through in vitro assays. The following table summarizes the available quantitative data.

| Compound | Target | Assay Type | pIC50 | Reference |

| This compound | hCCR4 | Radioligand Binding Assay | 8.6 | [1][7] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Detailed experimental protocols for the specific validation of this compound are not publicly available. However, the following sections describe standard, widely accepted methodologies for the key assays used to characterize CCR4 antagonists.

Calcium Mobilization Assay

This assay is used to determine the functional antagonism of a compound by measuring its ability to block the increase in intracellular calcium concentration induced by a CCR4 agonist.

Principle: CCR4 activation by its ligands (CCL17 or CCL22) leads to the activation of the Gαq protein pathway, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes.

Generalized Protocol:

-

Cell Culture: CCR4-expressing cells (e.g., CHO-K1 cells stably transfected with human CCR4, or primary human Th2 cells) are cultured to an appropriate density in 96-well or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.

-

Compound Incubation: The dye-loaded cells are washed and then incubated with varying concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., a FLIPR® instrument). A baseline fluorescence reading is taken, followed by the addition of a CCR4 agonist (e.g., CCL22 at a concentration that elicits a submaximal response, such as EC80). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: The chemotactic response of CCR4-expressing cells towards a gradient of CCL17 or CCL22 is measured using a transwell system. The transwell insert contains a porous membrane that allows cells to migrate from the upper chamber to the lower chamber, where the chemoattractant is present. An effective CCR4 antagonist will block this migration.

Generalized Protocol:

-

Cell Preparation: CCR4-expressing cells (e.g., primary human Th2 cells or a CCR4+ T cell line) are harvested, washed, and resuspended in a serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

Compound Pre-incubation: The cell suspension is incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: A solution containing the chemoattractant (e.g., 10 nM CCL22) is added to the lower wells of a 24-well or 96-well transwell plate. A negative control well with medium alone is also included. The transwell inserts (with a pore size appropriate for the cell type, typically 3-5 µm) are placed into the wells.

-

Cell Seeding: 100 µL of the pre-incubated cell suspension is added to the top chamber of each insert.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migration: After incubation, the number of cells that have migrated to the lower chamber is quantified. This can be done by:

-

Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.

-

Lysing the migrated cells and quantifying a cellular component, such as ATP (using a luminescent assay) or a fluorescent dye that was pre-loaded into the cells.

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the number of migrated cells in the presence of the chemoattractant. The IC50 value is determined from the concentration-response curve.

Visualizations

Signaling Pathway

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for the Calcium Mobilization Assay.

Caption: Workflow for the Chemotaxis Assay.

Conclusion

The available preclinical data strongly support the validation of CCR4 as a therapeutic target in allergic inflammation and position this compound as a potent antagonist of this receptor. The inhibitory activity of this compound on CCR4-mediated signaling and cell migration, as determined by standard in vitro assays, provides a solid rationale for its potential therapeutic utility in Th2-driven diseases like asthma and allergic rhinitis. Further investigation through in vivo preclinical models of allergic inflammation and subsequent clinical trials would be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CC Chemokine Receptor 4 (CCR4) in human allergen-induced late nasal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Role of CCR4 in Th2 Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the C-C chemokine receptor 4 (CCR4) and its critical role in mediating the migration of T helper 2 (Th2) lymphocytes. Th2 cells are pivotal in orchestrating allergic inflammatory responses, and their recruitment to specific tissues is a key pathogenic step in diseases such as asthma and atopic dermatitis.[1][2] Understanding the mechanisms governing Th2 trafficking, particularly the CCR4 axis, is paramount for the development of novel therapeutic interventions.

Introduction to CCR4 and its Ligands

CCR4, also known as CD194, is a G-protein coupled receptor (GPCR) predominantly expressed on specific leukocyte subsets, most notably Th2 cells, regulatory T cells (Tregs), and skin-homing T cells.[3][4] Its function is primarily to direct the migration of these cells to sites of inflammation in response to gradients of its specific chemokine ligands.

The primary ligands for CCR4 are:

-

CCL17 (Thymus and Activation-Regulated Chemokine, TARC): Produced by antigen-presenting cells (APCs) like dendritic cells and monocytes, particularly under Th2-polarizing conditions.[5][6]

-

CCL22 (Macrophage-Derived Chemokine, MDC): Also secreted by APCs and is a potent chemoattractant for CCR4-expressing cells.[5][6]

Both CCL17 and CCL22 are found at elevated levels in the airways of asthmatics following allergen exposure, highlighting their importance in disease pathology.[7][8]

Table 1: CCR4 Ligands and Their Characteristics

| Ligand | Alternative Name | Primary Cellular Sources | Receptor | Key Role in Th2 Biology |

|---|---|---|---|---|

| CCL17 | TARC | Dendritic Cells, Monocytes, Keratinocytes | CCR4 | Chemoattraction of Th2 cells to inflammatory sites[5][7] |

| CCL22 | MDC | Dendritic Cells, Macrophages, B-cells | CCR4 | Potent chemoattraction and recruitment of Th2 and Treg cells[1][5] |

Preferential Expression of CCR4 on Th2 Lymphocytes

A defining feature of the CCR4 axis is the receptor's selective expression on Th2-polarized lymphocytes compared to their Th1 counterparts. While Th1 cells, which drive cell-mediated immunity, preferentially express chemokine receptors like CXCR3 and CCR5, Th2 cells are characterized by high surface expression of CCR4 and, to a lesser extent, CCR8.[7] This differential expression is a key factor in ensuring that the appropriate T cell subset is recruited to a specific type of inflammatory environment.

Studies have shown that a significant percentage of IL-4 producing Th2 cells express CCR4. This selective expression is crucial for their recruitment from draining lymph nodes into inflamed tissues like the allergic lung.[9]

Table 2: Quantitative Data on CCR4 Expression and Function

| Parameter | Finding | Species/Model | Source |

|---|---|---|---|

| CCR4 Expression on IL-4 producing Th2 cells | ~62% (± 8%) | Murine (in vitro generated) | [9] |

| CCR4 Expression on antigen-specific Th2 cells in BAL fluid | ~53% (± 5%) | Murine (in vivo) | [9] |

| Trafficking defect in CCR4-deficient Th2 cells | ~50% reduction in accumulation in lung and airways | Murine (adoptive transfer model) | [9] |

| CCR4 Expression on circulating CD4+ T-cells | ~30% | Human | [8] |

The CCR4 Signaling Pathway

Upon binding of CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events that culminate in cellular chemotaxis. As a GPCR, its signaling is primarily mediated through heterotrimeric G proteins, but also involves β-arrestin-dependent pathways.[1][10]

-

G-protein Coupling: CCR4 couples predominantly to Gαi proteins. Ligand binding causes the dissociation of the Gαi subunit from the Gβγ dimer.[1]

-

Downstream Effectors:

-

The free Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), a critical step for chemotaxis.[1][11]

-

Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[10]

-

Activation of Phospholipase C (PLC) by Gαq (in some contexts) or Gβγ leads to the generation of inositol triphosphate (IP3), which induces the release of intracellular calcium stores (Ca²⁺).[10]

-

-

β-Arrestin Pathway: Ligand binding, particularly by CCL22, can also promote the recruitment of β-arrestin 2.[12][13] This not only leads to receptor desensitization and internalization but can also mediate G-protein-independent signaling, contributing to chemotaxis through effectors like p38 MAPK and ROCK.[12]

CCR4's Role in Th2-Mediated Allergic Inflammation

The CCR4/ligand axis is a central driver of Th2 cell accumulation in allergic diseases. In a typical allergic response, exposure to an allergen leads to the activation of dendritic cells (DCs) in the tissue, which then migrate to draining lymph nodes to prime naive T cells, promoting their differentiation into Th2 effector cells. These newly differentiated, CCR4-expressing Th2 cells then exit the lymph node and are recruited back to the site of allergen exposure, guided by the CCL17 and CCL22 secreted by local APCs and epithelial cells.[7] This recruitment is essential for the development of hallmark features of allergic inflammation. Disruption of this trafficking step has been shown to decrease Th2 cytokine levels, airway eosinophilia, and mucus production in murine models.[9]

Key Experimental Protocols

The study of CCR4-mediated trafficking relies on several core experimental techniques. Detailed below are methodologies for essential in vitro and in vivo assays.

This assay quantitatively measures the directed migration of Th2 cells toward a chemokine gradient.

Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains the chemokine of interest (e.g., CCL22). Cells that migrate through the pores toward the chemokine are quantified.[10][12]

Detailed Methodology:

-

Cell Preparation:

-

Culture CCR4-expressing cells (e.g., in vitro polarized primary murine or human Th2 cells, or a cell line like HUT78) to a density of 1-2 x 10⁶ cells/mL.[10]

-

On the day of the assay, harvest cells and wash with serum-free assay buffer (e.g., RPMI 1640 with 1% BSA).[10]

-

Resuspend cells in assay buffer at a final concentration of 1 x 10⁷ cells/mL.[12]

-

-

Assay Setup:

-

Use 24-well plates with Transwell inserts (typically 5 µm pore size for lymphocytes).[10][14]

-

Add 600 µL of assay buffer containing various concentrations of recombinant CCL17 or CCL22 (e.g., 0.1-100 nM) to the lower wells of the 24-well plate. Include a buffer-only well as a negative control for chemokinesis.[12]

-

If testing an antagonist, pre-incubate the cell suspension with the compound for 30 minutes at 37°C before adding them to the insert.[12]

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the prepared cell suspension (1 x 10⁶ cells) to the top chamber of each insert.[12]

-

-

Incubation:

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells from the lower chamber.

-

Quantify the number of migrated cells using a cell counter, flow cytometry (by acquiring events for a fixed time), or a fluorescence-based method after labeling cells with a dye like Calcein-AM.[10]

-

-

Data Analysis:

-

Calculate the "percentage directed migration" by subtracting the number of cells that migrated to media alone from the number that migrated toward the chemokine, dividing by the total number of input cells, and multiplying by 100.[12]

-

For antagonist studies, calculate the percent inhibition relative to the chemokine-only control and determine the IC₅₀ value using non-linear regression.[15]

-

Principle: This method uses fluorescently-labeled antibodies to identify and quantify the percentage of cells in a population that express CCR4 on their surface.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from peripheral blood (PBMCs), cultured T cells, or digested tissue (e.g., bronchoalveolar lavage fluid).

-

Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Surface Staining:

-

Incubate cells with a cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel for identifying Th2 cells would include:

-

Anti-CD3 (T cell marker)

-

Anti-CD4 (Helper T cell marker)

-

Anti-CCR4 (e.g., conjugated to PE or APC)

-

-

Stain on ice for 30 minutes, protected from light.

-

-

Wash: Wash cells twice with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

-

Intracellular Staining (Optional, for IL-4):

-

Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

-

Incubate with a fluorescently-conjugated anti-IL-4 antibody.

-

Wash cells as before.

-

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Be sure to include appropriate controls (unstained cells, isotype controls, and fluorescence-minus-one controls).

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Sequentially gate on CD3+ and then CD4+ T cells.

-

Within the CD4+ gate, quantify the percentage of cells that are positive for CCR4.[9]

-

Conclusion: CCR4 as a Therapeutic Target

The selective expression of CCR4 on Th2 lymphocytes and its undeniable role in their recruitment to sites of allergic inflammation make it a highly attractive target for therapeutic intervention.[1] Blockade of the CCR4 pathway offers a strategy to specifically inhibit the accumulation of pathogenic Th2 cells in tissues like the lungs and skin, thereby preventing the downstream inflammatory cascade.[16][17] While initial studies in some animal models yielded conflicting results, humanized models of asthma have provided strong proof-of-concept that CCR4 blockade can abolish key features of the disease, including airway eosinophilia, mucus production, and bronchial hyperreactivity.[16][18] The development of small molecule antagonists and monoclonal antibodies against CCR4 continues to be an active area of research, holding significant promise for the treatment of asthma, atopic dermatitis, and other Th2-mediated diseases.[19][20][21]

References

- 1. atsjournals.org [atsjournals.org]

- 2. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR4 and its ligands: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective recruitment of CCR4-bearing Th2 cells toward antigen-presenting cells by the CC chemokines thymus and activation-regulated chemokine and macrophage-derived chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Blockade of CCR4 in a humanized model of asthma reveals a critical role for DC-derived CCL17 and CCL22 in attracting Th2 cells and inducing airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective down-regulation of Th2 cell-mediated airway inflammation in mice by pharmacological intervention of CCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CCR4 blockade does not inhibit allergic airways inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Antagonists of CCR4 as immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-1678: A Technical Guide for Researchers in Asthma and Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1678 is a potent, orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Developed by AstraZeneca, this small molecule has been investigated for its potential therapeutic role in diseases characterized by the infiltration of Th2 lymphocytes, such as asthma and allergic rhinitis.[1] CCR4 is the receptor for the chemokines CCL17 (TARC) and CCL22 (MDC), which are crucial for the recruitment of Th2 cells to sites of allergic inflammation.[1][4] By blocking this interaction, this compound represents a targeted approach to mitigating the underlying inflammatory cascade in these conditions. This technical guide provides a comprehensive overview of the available preclinical data and relevant experimental protocols for the investigation of this compound and other CCR4 antagonists in the context of asthma and allergic rhinitis research.

Core Compound Data

| Parameter | Value | Reference |

| Target | C-C Chemokine Receptor 4 (CCR4) | [1][2] |

| Mechanism of Action | Receptor Antagonist | [1][3] |

| Potency (pIC50) | 8.6 | [2] |

| Chemical Name | N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide | [3][4] |

| Developer | AstraZeneca | [1][3] |

| Therapeutic Areas of Interest | Asthma, Allergic Rhinitis | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR4 signaling pathway and a general experimental workflow for evaluating a CCR4 antagonist.

Caption: CCR4 Signaling Pathway and Site of this compound Action.

Caption: General Experimental Workflow for a CCR4 Antagonist.

Experimental Protocols

High-Throughput Screening (HTS) for CCR4 Antagonists

The initial identification of lead compounds for the CCR4 antagonist program, which led to this compound, was performed using a high-throughput screen.[1]

-

Assay Type: Fluorescent Microvolume Assay Technology (FMAT) cell binding assay.[1]

-

Principle: This assay measures the binding of a fluorescently labeled CCR4 ligand (e.g., CCL22) to cells expressing the human CCR4 receptor.[1] Compounds that inhibit this binding are identified as potential antagonists.

-

Cell Line: A cell line stably expressing the human CCR4 receptor.

-

Labeled Ligand: Fluorescently labeled CCL22.

-

Procedure Outline:

-

Dispense CCR4-expressing cells into microtiter plates.

-

Add test compounds from a chemical library (in the case of this compound, the AstraZeneca compound bank was used).[3][4]

-

Add the fluorescently labeled CCL22.

-

Incubate to allow for binding.

-

Read the plates using an FMAT instrument, which detects the fluorescence intensity associated with cells that have bound the labeled ligand.

-

A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of ligand binding.

-

In Vitro Chemotaxis Assay

To assess the functional antagonism of CCR4, a chemotaxis assay is a crucial in vitro experiment.

-

Apparatus: Boyden chamber or Transwell inserts (5 µm pore size).

-

Cells: CCR4-expressing cells, such as Th2 lymphocytes or a suitable cell line.

-

Chemoattractant: Recombinant human CCL17 or CCL22.

-

Procedure Outline:

-

Place the chemoattractant in the lower chamber of the Boyden chamber or Transwell plate.

-

Pre-incubate the CCR4-expressing cells with varying concentrations of this compound or vehicle control.

-

Add the pre-incubated cells to the upper chamber (the Transwell insert).

-

Incubate for a sufficient time to allow for cell migration (typically 2-4 hours).

-

Remove the insert and count the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other quantification methods.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

-

In Vivo Murine Model of Allergic Rhinitis

While specific in vivo data for this compound in allergic rhinitis models is not publicly available, a general protocol for evaluating a CCR4 antagonist in such a model is as follows.[5]

-

Animal Model: BALB/c mice.[5]

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) with an adjuvant such as alum.[5]

-

Challenge: Challenge the sensitized mice by intranasal administration of OVA.[5]

-

Treatment: Administer this compound or vehicle control intranasally or orally prior to the OVA challenge.[5]

-

Endpoints:

-

Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing.

-

Histology: Collect nasal tissues for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils).

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for cell counts (total and differential) and cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Serum IgE: Measure total and OVA-specific IgE levels in the serum.

-

In Vivo Murine Model of Asthma

Similar to allergic rhinitis, a murine model of asthma can be used to evaluate the efficacy of CCR4 antagonists.

-

Animal Model: BALB/c mice.

-

Sensitization and Challenge: Similar to the allergic rhinitis model, sensitize with intraperitoneal OVA and alum, followed by repeated OVA aerosol challenge to induce an asthmatic phenotype.

-

Treatment: Administer this compound or vehicle control (e.g., orally) before the OVA challenges.

-

Endpoints:

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

-

BAL Fluid Analysis: Assess inflammatory cell infiltration (especially eosinophils) and Th2 cytokine levels in the BAL fluid.

-

Lung Histology: Examine lung tissue sections for peribronchial and perivascular inflammation, goblet cell hyperplasia, and mucus production.

-

Serum IgE: Quantify total and OVA-specific IgE levels.

-

Conclusion and Future Directions

This compound is a potent CCR4 antagonist that showed promise in early preclinical development. The rationale for its use in asthma and allergic rhinitis is strong, given the established role of the CCR4-CCL17/CCL22 axis in Th2 cell recruitment. While detailed in vivo efficacy data and clinical trial information for this compound in these indications are not publicly available, the experimental protocols outlined in this guide provide a framework for the continued investigation of this and other CCR4 antagonists. Future research should aim to elucidate the in vivo efficacy of such compounds in well-characterized animal models of allergic airway disease and, if successful, progress to clinical evaluation to determine their therapeutic potential in human patients.

References

- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC Chemokine Receptor 4 (CCR4) in human allergen-induced late nasal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An antagonist for CCR4 alleviates murine allergic rhinitis by intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AZD-1678: A Potent and Bioavailable CCR4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1678 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). This receptor and its ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in the trafficking of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1] The infiltration of these immune cells is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity. Consequently, antagonism of CCR4 represents a promising therapeutic strategy in immunology and oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological properties, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound [1]

| Assay Type | Cell System | Ligand | Parameter | Value |

| Calcium Flux | CHO cells expressing human CCR4 | MDC or TARC | pIC50 | 8.6 |

| Chemotaxis | Human CD4+, CD45RA+ Th2 cells in 0.3% HSA | MDC or TARC | pIC50 | Not explicitly provided, but noted reduced potency in the presence of protein |

| Agonist Activity | Not specified | - | Concentration | No agonist activity up to 10 µM |

Table 2: Pharmacokinetic Profile of a Structurally Related Precursor Compound (Compound 1) in Rats [1]

| Parameter | Value |

| Bioavailability (F) | 45% |

| Half-life (T1/2) | 16 hours |

| Volume of Distribution (Vss) | 0.1 L/kg |

| Clearance | 0.1 mL/min/kg |

| Solubility | 0.34 mg/mL |

Note: Specific pharmacokinetic data for this compound in rats was not detailed in the primary publication, but the data for the lead compound from which it was derived is presented to provide context for the optimization process.

Experimental Protocols

In Vitro Potency Assays[1]

1. Calcium Mobilization Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR4 receptor.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

This compound, at varying concentrations, is pre-incubated with the cells.

-

The cells are then stimulated with a CCR4 agonist, either MDC (macrophage-derived chemokine) or TARC (thymus and activation-regulated chemokine).

-

Changes in intracellular calcium concentration are measured using a fluorescent plate reader.

-

The pIC50 values are calculated from the concentration-response curves, representing the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the agonist response.

-

2. Chemotaxis Assay:

-

Cell Type: Human CD4+, CD45RA+ Th2 cells.

-

Methodology:

-

Th2 cells are isolated from human peripheral blood.

-

A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used.

-

The lower chamber contains a CCR4 agonist (MDC or TARC) in a medium containing 0.3% human serum albumin (HSA).

-

The isolated Th2 cells are pre-incubated with varying concentrations of this compound.

-

The cells are then placed in the upper chamber of the chemotaxis plate.

-

The plate is incubated to allow cell migration towards the agonist in the lower chamber.

-

The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

The inhibitory effect of this compound on chemotaxis is determined, and pIC50 values are calculated.

-

Pharmacokinetic Studies in Rats[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (i.v.) administration for clearance and volume of distribution assessment.

-

Oral (p.o.) administration for bioavailability assessment.

-

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Analysis: Plasma concentrations of the compound are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameter Calculation: Pharmacokinetic parameters including half-life (T1/2), volume of distribution (Vss), clearance, and oral bioavailability (F) are calculated from the plasma concentration-time profiles.

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

The binding of the chemokines CCL17 (TARC) or CCL22 (MDC) to the CCR4 receptor initiates a signaling cascade that leads to cell migration and other cellular responses. The simplified diagram below illustrates the key components of this pathway.

Caption: Simplified CCR4 signaling pathway leading to chemotaxis.

Experimental Workflow for CCR4 Antagonist Screening

The discovery and characterization of CCR4 antagonists like this compound typically follow a structured workflow, from initial high-throughput screening to detailed preclinical evaluation.

Caption: General workflow for the discovery and preclinical development of a CCR4 antagonist.

Conclusion

The preclinical data for this compound demonstrate its potent antagonism of the CCR4 receptor. The compound effectively inhibits CCR4-mediated signaling in vitro. While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published in the primary literature, the information available on its precursor and the general understanding of the role of CCR4 in disease provide a strong rationale for its further investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the preclinical development of CCR4 antagonists.

References

AZD-1678: A Deep Dive into its Selectivity for the CCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of AZD-1678, a potent antagonist of the C-C chemokine receptor type 4 (CCR4). The document details its activity at CCR4 compared to other chemokine receptors, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

Executive Summary

This compound is a high-affinity antagonist for the human CCR4 receptor, a key mediator in inflammatory responses and a target in various diseases.[1][2][3][4] Extensive in-vitro screening has demonstrated its high selectivity for CCR4 over a panel of other chemokine receptors, highlighting its potential for targeted therapeutic intervention with a reduced risk of off-target effects. This guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is a critical attribute for its therapeutic potential. The following table summarizes the available quantitative and qualitative data on its activity across various chemokine receptors.

| Receptor | Ligand(s) | This compound Activity (pIC50) | This compound Activity (Molar Concentration) | Data Type | Reference |

| CCR4 | CCL17, CCL22 | 8.6 | 2.5 nM | Quantitative | [2][3] |

| CCR1 | CCL3, CCL5 | Inactive | > 10 µM | Qualitative | [1] |

| CCR2b | CCL2 | Inactive | > 10 µM | Qualitative | [1] |

| CCR5 | CCL3, CCL4, CCL5 | Inactive | > 10 µM | Qualitative | [1] |

| CCR7 | CCL19, CCL21 | Inactive | > 10 µM | Qualitative | [1] |

| CCR8 | CCL1 | Inactive | > 10 µM | Qualitative | [1] |

| CXCR1 | CXCL8 | Inactive | > 10 µM | Qualitative | [1] |

| CXCR2 | CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8 | Inactive | > 10 µM | Qualitative | [1] |

Note: A higher pIC50 value indicates greater potency. The selectivity of this compound is evident from its high pIC50 for CCR4 and its inactivity at a high concentration (10 µM) against other tested chemokine receptors.[1]

Experimental Protocols

The characterization of this compound's selectivity involves a series of robust in-vitro assays. The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay

This assay was utilized as a high-throughput primary screen to identify inhibitors of ligand binding to CCR4.[1]

Principle: FMAT is a homogeneous, non-radioactive assay that measures fluorescence intensity from individual microscopic beads or cells in a liquid sample. In this context, it quantifies the binding of a fluorescently labeled CCR4 ligand (e.g., CCL22) to cells expressing the CCR4 receptor. Inhibition of this binding by a test compound like this compound results in a decreased fluorescence signal.

Generalized Protocol:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CCR4 receptor are cultured and harvested.

-

Assay Plate Preparation: Serially diluted this compound is added to the wells of a 384-well microplate.

-

Ligand and Cell Addition: A fixed, predetermined concentration of a fluorescently labeled CCR4 ligand (e.g., Alexa Fluor 647-labeled CCL22) is added to all wells, followed by the addition of the CCR4-expressing cells.

-

Incubation: The plate is incubated at room temperature in the dark for a sufficient period to allow binding to reach equilibrium.

-

Data Acquisition: The plate is read on an FMAT-compatible instrument, which scans the bottom of each well and measures the fluorescence intensity associated with the cells.

-

Data Analysis: The fluorescence intensity in the presence of this compound is compared to the control (no compound) to determine the percent inhibition. The pIC50 value is then calculated from the concentration-response curve.

Fluorescence Imaging Plate Reader (FLIPR) Intracellular Calcium Mobilization Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the increase in intracellular calcium triggered by a CCR4 agonist.[1]

Principle: CCR4 is a G-protein coupled receptor (GPCR) that, upon activation by its cognate ligands, initiates a signaling cascade leading to the release of calcium from intracellular stores. The FLIPR assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to free calcium. Antagonists will prevent or reduce this fluorescence increase.

Generalized Protocol:

-

Cell Preparation: CCR4-expressing cells are seeded into 384-well black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a FLIPR instrument, and a baseline fluorescence reading is taken. Serially diluted this compound is then added to the wells.

-

Agonist Addition and Signal Detection: After a short incubation with the antagonist, a CCR4 agonist (e.g., CCL22) at a concentration that elicits a submaximal response (EC80) is added. The FLIPR instrument continuously monitors the fluorescence intensity before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence (calcium flux) in the presence of this compound is compared to the control response. The pIC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Science

To better understand the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz.

Conclusion

This compound stands out as a highly potent and selective antagonist of the CCR4 receptor. The data compiled in this guide underscores its specificity, which is a desirable characteristic for minimizing potential side effects in therapeutic applications. The detailed experimental protocols provide a foundation for researchers seeking to conduct similar studies or to further investigate the pharmacological profile of this and other chemokine receptor modulators. The provided diagrams offer a clear visual representation of the scientific principles and processes involved in the assessment of such compounds.

References

- 1. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Bioavailability of AZD-1678 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-1678 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), identified as a promising candidate for therapeutic intervention in diseases where CCR4-mediated signaling is implicated, such as in certain cancers and inflammatory conditions.[1][2] A critical aspect of preclinical development is the characterization of a compound's pharmacokinetic profile, particularly its oral bioavailability, which determines its potential as an orally administered therapeutic. This technical guide provides a comprehensive overview of the available information on the in vivo bioavailability of this compound in animal models, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

While the primary literature describes this compound as an orally bioavailable candidate drug, specific quantitative pharmacokinetic data for this compound in animal models is not publicly available.[1][3][4][5][6][7] This guide, therefore, synthesizes the available qualitative information for this compound and presents quantitative data for a closely related precursor compound to illustrate the key parameters in bioavailability assessment.

Quantitative Bioavailability Data

Direct quantitative in vivo bioavailability data for this compound, including parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%), have not been disclosed in the primary publication or other publicly accessible resources.

However, the discovery manuscript for this compound provides pharmacokinetic data for a precursor compound, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (referred to as compound 1), which served as the starting point for the optimization program that led to this compound. This data, presented in Table 1, offers insight into the pharmacokinetic properties that were being optimized.

Table 1: In Vivo Pharmacokinetic Parameters of Precursor Compound 1 in Rats

| Parameter | Value | Unit |

| Oral Bioavailability (F) | 45 | % |

| Half-life (T½) | 16 | h |

| Clearance (CL) | 0.1 | mL/min/kg |

| Volume of Distribution (Vss) | 0.1 | L/kg |

Data sourced from "Discovery of AZD-2098 and this compound, Two Potent and Bioavailable CCR4 Receptor Antagonists".

Experimental Protocols

The following sections describe generalized experimental protocols that are typically employed in the assessment of in vivo oral bioavailability of small molecule drug candidates like this compound in preclinical animal models.

Animal Models

Standard preclinical species for pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The selection of the animal model can be influenced by factors such as the expression and homology of the target receptor (CCR4) between the test species and humans.

Dosing and Administration

For a comprehensive bioavailability study, both intravenous (IV) and oral (PO) administration routes are investigated.

-

Oral (PO) Administration: The test compound, this compound, would be formulated in a suitable vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose) and administered to fasted animals via oral gavage.

-

Intravenous (IV) Administration: A solution formulation of this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400) would be administered as a bolus dose or a short infusion into a suitable vein (e.g., tail vein in rats and mice).

Sample Collection

Following drug administration, serial blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then evaporated and reconstituted in a suitable solvent.

-

LC-MS/MS Analysis: The prepared samples are injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. An internal standard is used to ensure accuracy and precision.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) that is activated by the chemokines CCL17 (TARC) and CCL22 (MDC). The binding of these ligands to CCR4 initiates a signaling cascade that leads to cellular responses such as chemotaxis.

Caption: Simplified CCR4 signaling pathway and the antagonistic action of this compound.

Experimental and Logical Workflows